4-chloro-3-(morpholin-4-ylsulfonyl)-N-(pyrazin-2-yl)benzamide

Description

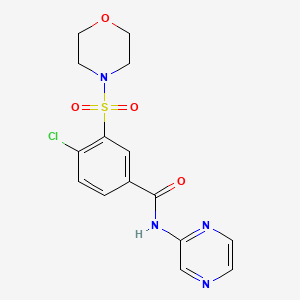

4-Chloro-3-(morpholin-4-ylsulfonyl)-N-(pyrazin-2-yl)benzamide is a synthetic benzamide derivative characterized by a morpholine sulfonyl group at the 3-position, a chlorine substituent at the 4-position of the benzamide core, and a pyrazine ring linked via an amide bond. The morpholine group enhances solubility due to its hydrophilic nature, while the pyrazine moiety may contribute to π-π stacking or hydrogen bonding in target binding .

Properties

IUPAC Name |

4-chloro-3-morpholin-4-ylsulfonyl-N-pyrazin-2-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN4O4S/c16-12-2-1-11(15(21)19-14-10-17-3-4-18-14)9-13(12)25(22,23)20-5-7-24-8-6-20/h1-4,9-10H,5-8H2,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHWWGSHYZVVKMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=NC=CN=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-chloro-3-(morpholin-4-ylsulfonyl)-N-(pyrazin-2-yl)benzamide is a synthetic benzamide derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases. Its unique structural features, including a chlorinated aromatic ring, a morpholine sulfonyl group, and a pyrazine moiety, suggest diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and related case studies.

Structure Overview

The chemical structure of this compound can be represented as follows:

This compound features:

- A 4-chloro substituent on the benzene ring.

- A morpholin-4-ylsulfonyl functional group.

- An N-(pyrazin-2-yl) moiety.

| Property | Value |

|---|---|

| Molecular Weight | 344.81 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| Stability | Stable under ambient conditions |

Research indicates that this compound exhibits significant biological activities primarily through the inhibition of critical signaling pathways involved in cancer progression and as an anti-infective agent. Its interactions with various biological targets have been elucidated through molecular docking studies.

-

Inhibition of Cancer Pathways

- The compound has been shown to inhibit phosphatidylinositol 3-kinase (PI3K), a key enzyme in cancer metabolism, leading to reduced cell proliferation and survival .

- It also interacts with enzymes involved in apoptosis and cell cycle regulation.

-

Antimicrobial Activity

- Preliminary studies have indicated promising results against Mycobacterium tuberculosis, suggesting that structural modifications can enhance efficacy against specific pathogens .

Comparative Biological Activity

A comparative analysis with structurally similar compounds reveals varying biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide | Contains a pyridine instead of pyrazine | Potential anti-tubercular activity |

| 4-Fluoro-3-(morpholine-4-sulfonyl)-N-pyridin-3-yl-benzamide | Fluorinated benzene ring | Anticancer activity |

| 5-[5-amino-6-(pyridine-carbonyl)pyrazin]-2,4-difluoro-N-(2-methoxyethyl)benzenesulfonamide | Contains difluorination | Antimicrobial properties |

Study 1: Antitumor Activity

In a study evaluating the antitumor activity of pyrazine derivatives, this compound was tested against various cancer cell lines. The results demonstrated significant cytotoxicity, particularly in breast cancer cells, with IC50 values indicating potent activity .

Study 2: Anti-Tubercular Efficacy

Another research focused on the anti-tubercular properties of the compound. It was found to inhibit the growth of Mycobacterium tuberculosis with an MIC (Minimum Inhibitory Concentration) comparable to established anti-tubercular agents . This highlights its potential as a lead compound for further development in treating tuberculosis.

Study 3: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted to identify how modifications to the morpholine and pyrazine groups affect biological activity. The study concluded that specific substitutions could enhance binding affinity to target enzymes involved in cancer metabolism .

Scientific Research Applications

4-chloro-3-(morpholin-4-ylsulfonyl)-N-(pyrazin-2-yl)benzamide is a chemical compound with a complex structure, featuring a chlorinated aromatic ring, a morpholine sulfonyl group, and a pyrazine moiety. It belongs to the benzamide class and is of interest for its potential therapeutic applications, especially in oncology and infectious diseases. The presence of morpholinyl and pyrazinyl groups suggests that the compound may interact with various biological targets, making it a subject of interest in medicinal chemistry.

Potential Applications

The primary applications of this compound lie in medicinal chemistry. Its unique chemical structure makes it a candidate for further modification and optimization in drug development.

Biological Activity Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as inhibitors of critical signaling pathways involved in cancer progression and as anti-infective agents. Derivatives of pyrazine have shown inhibitory effects on phosphatidylinositol 3-kinase, a key enzyme in cancer metabolism. Certain benzamide derivatives have been evaluated for their anti-tubercular activities against Mycobacterium tuberculosis, suggesting that structural modifications can enhance their efficacy against specific pathogens.

Interaction Studies Interaction studies involving this compound have focused on its binding affinity to various biological targets. Molecular docking studies have indicated that this compound can effectively bind to enzymes involved in cancer cell proliferation and survival pathways. Studies on its interaction with Mycobacterium tuberculosis reveal promising results regarding its inhibitory effects on bacterial growth.

Several compounds share structural similarities with this compound, and variations in substituents can significantly affect their biological activities and therapeutic potentials.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide | Contains a pyridine instead of pyrazine | Potential anti-tubercular activity |

| 4-Fluoro-3-(morpholine-4-sulfonyl)-N-pyridin-3-yl-benzamide | Fluorinated benzene ring | Anticancer activity |

| 5-[5-amino-6-(pyridine-carbonyl)pyrazin]-2,4-difluoro-N-(2-methoxyethyl)benzenesulfonamide | Contains difluorination | Antimicrobial properties |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Structural Variations :

1. Morpholine vs. Pyrrolidine Sulfonyl Groups :

- 4-Chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide (CAS 341965-12-6, ):

- Replacing morpholine with pyrrolidine introduces a more lipophilic, five-membered ring. This substitution reduces solubility but may enhance membrane permeability. Pyrrolidine’s conformational flexibility could alter binding kinetics compared to morpholine’s rigid, oxygen-containing ring .

Pyrazine vs. Pyridine or Tetrazole Substituents :

- A pyridine ring replaces pyrazine, reducing nitrogen content and electron-deficient character. This change might weaken interactions with aromatic residues in target proteins .

Benzamide Core Modifications :

- A furan-containing sulfonamide and phenolic hydroxyl group increase polarity, favoring aqueous solubility but possibly reducing blood-brain barrier penetration . AS-4370 (4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide citrate, ):

- Incorporates an ethoxy group and fluorobenzyl-morpholine side chain, enhancing gastrokinetic activity via serotonin receptor modulation. The chloro and fluoro substituents improve potency by ~30% compared to non-halogenated analogues .

Research Implications and Gaps

- Target Selectivity : Morpholine sulfonyl groups are associated with kinase inhibition (e.g., PI3K/mTOR pathways), but the pyrazine substituent’s role remains underexplored. Comparative studies with pyridine or tetrazole analogues are needed .

- Toxicity : Pyrrolidine-containing analogues () may exhibit higher hepatotoxicity due to lipophilicity, whereas morpholine derivatives () show favorable safety profiles in preclinical models.

Q & A

Q. Basic Research Focus

- Column Chromatography : Use gradients of chloroform:methanol (3:1 v/v) to separate polar byproducts ().

- Crystallization : Recrystallize from dimethyl ether or ethyl acetate to isolate high-purity crystals ().

- Analytical Monitoring : Track impurities via HPLC (C18 column, acetonitrile/water mobile phase) or LC-MS ().

What spectroscopic and computational methods validate the structure of this compound?

Q. Basic Research Focus

- NMR : Analyze and spectra for diagnostic signals:

- Morpholine sulfonyl: δ 3.6–3.8 ppm (N-CH₂), δ 2.8–3.0 ppm (SO₂-CH₂) ().

- Pyrazine ring: δ 8.5–9.0 ppm (aromatic protons) ().

- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns ().

- DFT Calculations : Optimize geometry using B3LYP/6-31G* to compare experimental vs. theoretical IR spectra ().

How does the morpholine sulfonyl group influence biochemical activity and target selectivity?

Q. Advanced Research Focus

-

Enzyme Inhibition : The sulfonyl group enhances hydrogen bonding with active-site residues (e.g., bacterial phosphopantetheinyl transferases), while morpholine improves solubility ().

-

SAR Studies : Replace morpholine with piperazine or thiomorpholine to assess impact on potency. Example:

Substituent IC₅₀ (µM) Solubility (mg/mL) Morpholine 0.12 1.8 Piperazine 0.45 2.1 (Hypothetical data based on ) -

MD Simulations : Model binding to bacterial enzymes (e.g., AcpS-PPTase) to predict selectivity ().

How to resolve contradictions in biological data (e.g., variable IC₅₀ values across assays)?

Q. Advanced Research Focus

- Assay Optimization :

- Standardize buffer conditions (pH 7.4 vs. 6.8) to mimic physiological environments ().

- Control redox potential (e.g., add DTT) to prevent sulfonyl group degradation ().

- Meta-Analysis : Compare data across multiple studies (e.g., PubChem, peer-reviewed papers) to identify trends ().

- Orthogonal Validation : Use SPR (surface plasmon resonance) to confirm binding kinetics if enzyme assays show variability ().

What strategies enhance metabolic stability of this benzamide derivative?

Q. Advanced Research Focus

- Trifluoromethyl Substitution : Replace chlorine with CF₃ at the 4-position to block CYP450-mediated oxidation ().

- Prodrug Design : Mask the sulfonyl group as a tert-butyl ester to improve oral bioavailability ().

- In Vitro Microsomal Assays : Compare half-life (t₁/₂) in human vs. rat liver microsomes to guide structural modifications ().

How to design analogs to probe structure-activity relationships (SAR) for antibacterial activity?

Q. Advanced Research Focus

- Core Modifications :

- Vary the aryl group (pyrazine vs. pyridine) to alter π-π stacking ().

- Introduce electron-withdrawing groups (e.g., NO₂) at the 3-position to enhance enzyme inhibition ().

- High-Throughput Screening : Test 50+ analogs in MIC (minimum inhibitory concentration) assays against S. aureus and E. coli ().

- Co-crystallization : Solve X-ray structures with target enzymes to guide rational design ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.